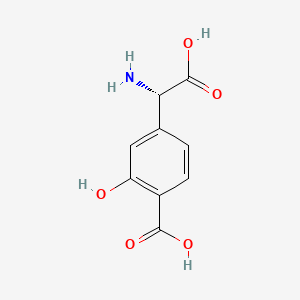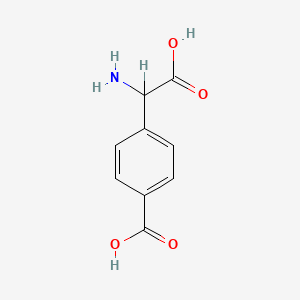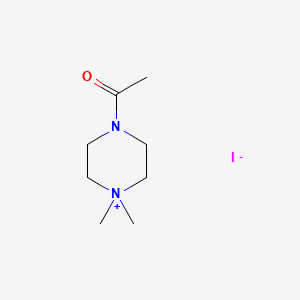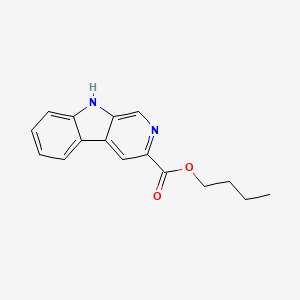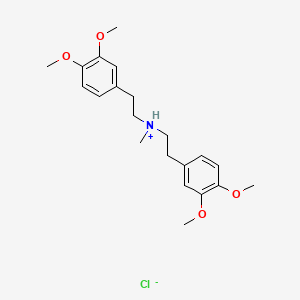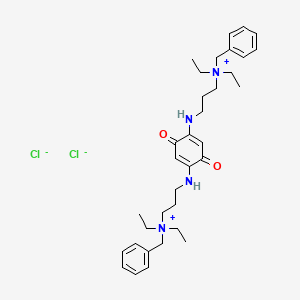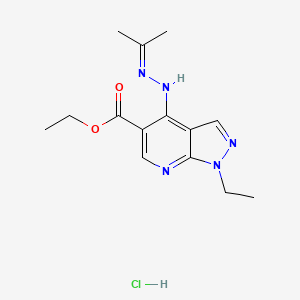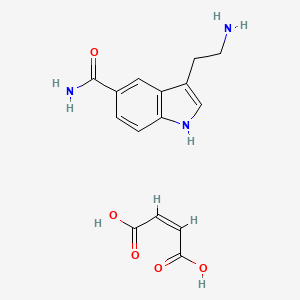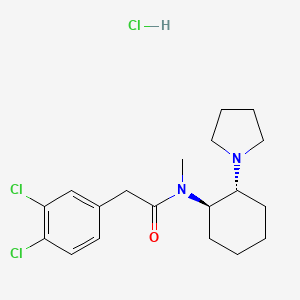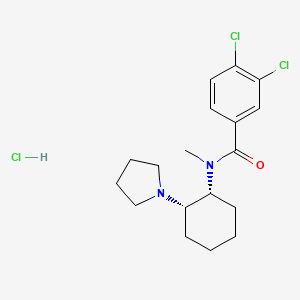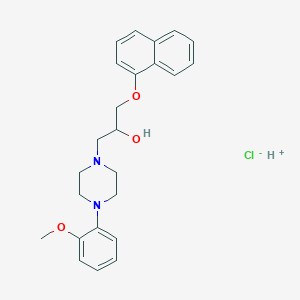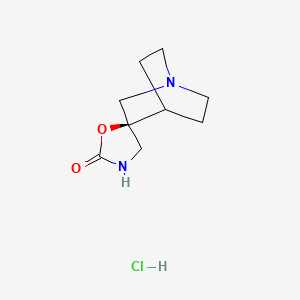
Ar-r 17779 hydrochloride
Vue d'ensemble
Description
AR-R 17779 hydrochloride is a potent and selective full agonist of the α7 subtype of neural nicotinic acetylcholine receptors . It has been shown to have excitatory central effects in vivo and is blood-brain barrier permeable . It can improve learning and memory in rats and also has anxiolytic activity .
Molecular Structure Analysis
The molecular formula of AR-R 17779 hydrochloride is C9H15ClN2O2 . The molecular weight is 218.68 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
AR-R 17779 hydrochloride is a solid substance . It is soluble in DMSO to 50 mM . The molecular weight is 218.68 .Applications De Recherche Scientifique
Cognitive Enhancement
AR-R 17779, an alpha7 nicotinic agonist, has shown potential in enhancing learning and memory. Studies have demonstrated that AR-R 17779 significantly improves learning in radial-arm maze tasks and reverses working memory impairment caused by specific brain lesions in rats. This suggests a key role of alpha7 nicotinic receptors in cognitive functions and highlights AR-R 17779's potential therapeutic applications in memory and learning disorders (Levin, Bettegowda, Blosser, & Gordon, 1999).
Antiviral Properties
Although not directly related to AR-R 17779, research on Arbidol (ARB), a similar compound, indicates broad-spectrum antiviral capabilities. ARB, like AR-R 17779, falls under the category of compounds with significant antiviral activities, having effects against influenza A and B viruses and hepatitis C virus (HCV). It functions by inhibiting virus-mediated fusion with target membranes, blocking virus entry into target cells (Boriskin, Leneva, Pécheur, & Polyak, 2008).
Hydrogel Applications
While not specifically about AR-R 17779, studies on hydrogels using charged dyes like Allura Red (AR) provide insight into similar compound applications. These hydrogels demonstrate potential for drug delivery systems, where the release of charged drugs can be controlled by various factors such as pH and salt concentration. This highlights the versatility of similar compounds in biomedical and pharmaceutical applications (Serizawa, Matsukuma, & Akashi, 2005).
Propriétés
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBLUBBDSJBIU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ar-r 17779 hydrochloride | |
CAS RN |
178419-42-6 | |
| Record name | 178419-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



